![molecular formula C19H14N4O B2746249 N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide CAS No. 866018-36-2](/img/structure/B2746249.png)
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, like the one , has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . The synthesis of such compounds often involves the investigation of novel methods .Molecular Structure Analysis
The molecular structure of “N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide” is complex, and its analysis would require advanced spectroscopic techniques . Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can be used to study the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Scientific Research Applications
Quantum Dot Sensitization for Solar Cells
Quantum dots (QDs) are nanoscale semiconductor particles with unique electronic properties. Researchers have explored using MFCD03787120 as a sensitizer in QD-based solar cells. By incorporating this compound, they aim to enhance light absorption and improve energy conversion efficiency. The quantum confinement effect in QDs allows for tunable bandgaps, making them promising candidates for next-generation photovoltaics .
Future Directions
The future directions for “N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicine . The development of new drugs that display improved activity against resistant strains is a promising area of research .
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPEBFFNMLZQL-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide |
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